REACTION_SMILES
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[CH3:24][OH:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:12]#[C:13][Si:14]([CH3:15])([CH3:16])[CH3:17])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:12]#[CH:13])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)ccc1C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C#Cc1ccc(Cl)cc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |